

Application Notes and Protocols: 1H and 13C NMR Spectral Data of Pyranonigrin A

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for the fungal metabolite **Pyranonigrin A**. It includes tabulated chemical shifts and coupling constants, a comprehensive experimental protocol for data acquisition, and a diagram of the proposed biosynthetic pathway. These resources are intended to support the identification, characterization, and further development of **Pyranonigrin A** and related compounds.

Introduction

Pyranonigrin A is a polyketide-non-ribosomal peptide hybrid metabolite produced by various fungi, including species of Aspergillus and Penicillium. It exhibits notable antioxidant and antimicrobial properties, making it a compound of interest for drug discovery and development. Accurate and detailed spectroscopic data are crucial for the unambiguous identification and quality control of this natural product. This application note serves as a centralized resource for the 1H and 13C NMR data of **Pyranonigrin A**.

1H and 13C NMR Spectral Data

The 1H and 13C NMR data for **Pyranonigrin A** were acquired in deuterated dimethyl sulfoxide (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal.



1H NMR Spectral Data of Pvranonigrin A (DMSO-d6)

Position	δ (ppm)	Multiplicity	J (Hz)
7	5.11	d	8.8
8a	2.85	dd	17.1, 5.0
8b	2.59	dd	17.1, 7.8
1'	6.26	dq	15.6, 6.7
2'	5.89	ddq	15.6, 1.6, 1.6
3'	1.77	dd	6.7, 1.6
NH	8.61	S	
3-OH	11.2	br s	_
7-OH	5.81	d	5.0

13C NMR Spectral Data of Pyranonigrin A (DMSO-d6)

Position	δ (ppm)
2	161.4
3	98.4
4	193.3
4a	102.1
5	169.5
7	75.9
7a	169.0
8	32.7
1'	131.5
2'	125.0
3'	17.9



Experimental Protocols Sample Preparation for NMR Spectroscopy

- Isolation: **Pyranonigrin A** is typically isolated from fungal cultures (e.g., Aspergillus niger) grown on a suitable solid or in a liquid medium. Extraction is performed using organic solvents such as ethyl acetate or methanol, followed by chromatographic purification (e.g., silica gel column chromatography, HPLC).
- Sample Weighing: Accurately weigh approximately 5-10 mg of purified Pyranonigrin A.
- Dissolution: Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D).
- Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube to prevent shimming issues.
- Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

- Instrumentation: Data were acquired on a Bruker Avance spectrometer operating at a proton frequency of 500 MHz, equipped with a cryoprobe.
- Temperature: The sample temperature was maintained at 298 K (25 °C) during all experiments.
- 1H NMR:
 - Pulse Program: A standard single-pulse experiment (zg30) was used.
 - Spectral Width: 12 ppm
 - Acquisition Time: 3.0 seconds
 - Relaxation Delay: 2.0 seconds



Number of Scans: 16

• 13C NMR:

• Pulse Program: A standard proton-decoupled carbon experiment (zgpg30) was used.

Spectral Width: 220 ppm

Acquisition Time: 1.0 second

Relaxation Delay: 2.0 seconds

Number of Scans: 1024

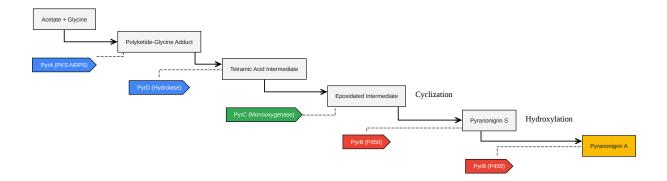
- 2D NMR (for structural confirmation):
 - Standard pulse programs for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were utilized to confirm proton-proton and proton-carbon correlations.
- · Data Processing:
 - The acquired Free Induction Decays (FIDs) were processed using appropriate software (e.g., MestReNova, TopSpin).
 - An exponential line broadening factor of 0.3 Hz was applied to the 1H FID, and 1.0 Hz to the 13C FID prior to Fourier transformation.
 - Phase and baseline corrections were applied manually.
 - Chemical shifts were referenced to the residual DMSO solvent peak (δH 2.50 ppm, δC 39.52 ppm).

Biosynthetic Pathway of Pyranonigrin A

The biosynthesis of **Pyranonigrin A** is initiated from the precursors acetate and glycine and involves a series of enzymatic transformations catalyzed by a dedicated gene cluster. The key enzymes include a polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) hybrid



(PyrA), a hydrolase (PyrD), a flavin-dependent monooxygenase (PyrC), and a P450 monooxygenase (PyrB).

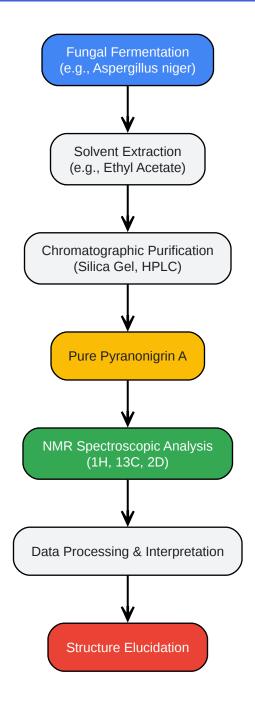


Click to download full resolution via product page

Caption: Proposed biosynthetic pathway of Pyranonigrin A.

The workflow for isolating and characterizing **Pyranonigrin A** is a standard procedure in natural product chemistry.





Click to download full resolution via product page

Caption: Experimental workflow for **Pyranonigrin A** analysis.

 To cite this document: BenchChem. [Application Notes and Protocols: 1H and 13C NMR Spectral Data of Pyranonigrin A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679899#1h-and-13c-nmr-spectral-data-of-pyranonigrin-a]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com